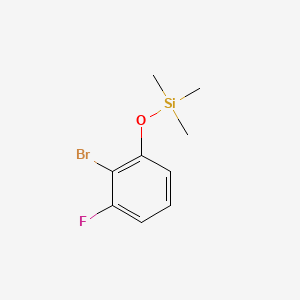
(2-Bromo-3-fluorophenoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-fluorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrFOSi and a molecular weight of 263.18 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenoxy)trimethylsilane typically involves the reaction of 2-bromo-3-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-3-fluorophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3-fluorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilane group.
Major Products Formed
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Coupling Reactions: The major products are biaryl compounds.
Hydrolysis: The major product is 2-bromo-3-fluorophenol.
Aplicaciones Científicas De Investigación
(2-Bromo-3-fluorophenoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: It is used in the synthesis of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-fluorophenoxy)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a tert-butyl group instead of a trimethylsilane group.
(2-Bromo-3-fluorophenoxy)dimethylsilane: This compound has a dimethylsilane group instead of a trimethylsilane group.
Uniqueness
(2-Bromo-3-fluorophenoxy)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability to the compound. The trimethylsilane group can be easily hydrolyzed, making it a useful protecting group in organic synthesis. Additionally, the combination of bromine and fluorine atoms on the phenoxy ring provides unique electronic properties that can be exploited in various chemical reactions.
Propiedades
Fórmula molecular |
C9H12BrFOSi |
|---|---|
Peso molecular |
263.18 g/mol |
Nombre IUPAC |
(2-bromo-3-fluorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-8-6-4-5-7(11)9(8)10/h4-6H,1-3H3 |
Clave InChI |
ZLPSHHLLHBDHQY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(C(=CC=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
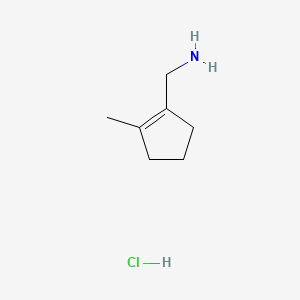
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
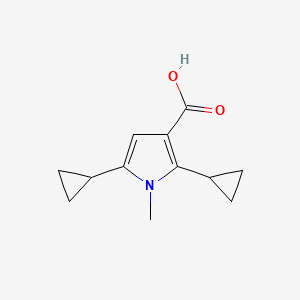
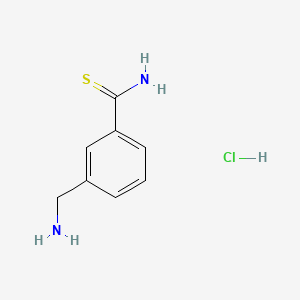
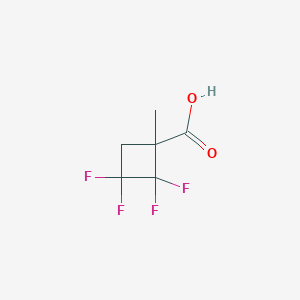
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
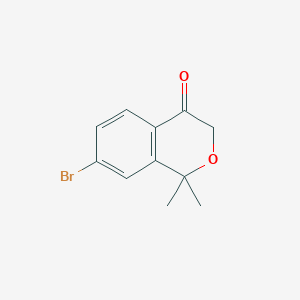
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
